Pyridinoline Pyridinoline Pyridinoline belongs to the class of organic compounds known as l-alpha-amino acids. These are alpha amino acids which have the L-configuration of the alpha-carbon atom. Pyridinoline is considered to be a practically insoluble (in water) and relatively neutral molecule. Pyridinoline has been found throughout most human tissues, and has also been detected in multiple biofluids, such as urine and blood.
Pyridinoline is an organooxygen compound and an organonitrogen compound. It derives from an alpha-amino acid.
Brand Name: Vulcanchem
CAS No.: 63800-01-1
VCID: VC20827361
InChI: InChI=1S/C18H28N4O8/c19-12(16(25)26)3-1-9-6-22(7-10(23)2-4-13(20)17(27)28)8-15(24)11(9)5-14(21)18(29)30/h6,8,10,12-14,23H,1-5,7,19-21H2,(H3-,24,25,26,27,28,29,30)/t10-,12+,13+,14+/m1/s1
SMILES: C1=C(C(=C(C=[N+]1CC(CCC(C(=O)[O-])N)O)O)CC(C(=O)O)N)CCC(C(=O)O)N
Molecular Formula: C₁₈H₂₈N₄O₈
Molecular Weight: 428.4 g/mol

Pyridinoline

CAS No.: 63800-01-1

Cat. No.: VC20827361

Molecular Formula: C₁₈H₂₈N₄O₈

Molecular Weight: 428.4 g/mol

* For research use only. Not for human or veterinary use.

Pyridinoline - 63800-01-1

Specification

Description Pyridinoline belongs to the class of organic compounds known as l-alpha-amino acids. These are alpha amino acids which have the L-configuration of the alpha-carbon atom. Pyridinoline is considered to be a practically insoluble (in water) and relatively neutral molecule. Pyridinoline has been found throughout most human tissues, and has also been detected in multiple biofluids, such as urine and blood.
Pyridinoline is an organooxygen compound and an organonitrogen compound. It derives from an alpha-amino acid.
CAS No. 63800-01-1
Molecular Formula C₁₈H₂₈N₄O₈
Molecular Weight 428.4 g/mol
IUPAC Name (2S,5R)-2-amino-6-[4-[(2S)-2-amino-2-carboxyethyl]-3-[(3S)-3-amino-3-carboxypropyl]-5-hydroxypyridin-1-ium-1-yl]-5-hydroxyhexanoate
Standard InChI InChI=1S/C18H28N4O8/c19-12(16(25)26)3-1-9-6-22(7-10(23)2-4-13(20)17(27)28)8-15(24)11(9)5-14(21)18(29)30/h6,8,10,12-14,23H,1-5,7,19-21H2,(H3-,24,25,26,27,28,29,30)/t10-,12+,13+,14+/m1/s1
Standard InChI Key LCYXYLLJXMAEMT-SAXRGWBVSA-N
Isomeric SMILES C1=C(C(=C(C=[N+]1C[C@@H](CC[C@@H](C(=O)[O-])N)O)O)C[C@@H](C(=O)O)N)CC[C@@H](C(=O)O)N
SMILES C1=C(C(=C(C=[N+]1CC(CCC(C(=O)[O-])N)O)O)CC(C(=O)O)N)CCC(C(=O)O)N
Canonical SMILES C1=C(C(=C(C=[N+]1CC(CCC(C(=O)[O-])N)O)O)CC(C(=O)O)N)CCC(C(=O)O)N

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